molecular formula C20H33NO3 B14587322 5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

Cat. No.: B14587322
M. Wt: 335.5 g/mol
InChI Key: WAUSDVTUNYNASN-HEHNFIMWSA-N
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Description

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime is a chemical compound with the molecular formula C20H33NO3 It is known for its unique structure, which includes a dodecyloxy group and a hydroxyphenyl group attached to an ethanone oxime core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime typically involves the reaction of 1-[4-(dodecyloxy)-2-hydroxyphenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.

Major Products

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime involves its interaction with specific molecular targets. For instance, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of a good leaving group. This results in a rearrangement that forms an amide or nitrile, depending on the starting material . The compound’s biological activity may involve interactions with cellular enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)ethanone oxime
  • 1-(4-Decyloxy-2-hydroxyphenyl)ethanone oxime
  • 1-(4-Hexadecyloxy-2-hydroxyphenyl)ethanone oxime

Uniqueness

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-, oxime is unique due to its specific dodecyloxy substituent, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the development of surfactants or in materials science .

Properties

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C20H33NO3/c1-3-4-5-6-7-8-9-10-11-12-15-24-18-13-14-19(17(2)21-23)20(22)16-18/h13-14,16,22-23H,3-12,15H2,1-2H3/b21-17+

InChI Key

WAUSDVTUNYNASN-HEHNFIMWSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C)O

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C)O

Origin of Product

United States

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